molecular formula C10H18N2O B1352316 2-cyano-N-heptylacetamide CAS No. 52493-38-6

2-cyano-N-heptylacetamide

Cat. No. B1352316
CAS RN: 52493-38-6
M. Wt: 182.26 g/mol
InChI Key: GSWGIMFYYVRCCH-UHFFFAOYSA-N
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Description

2-cyano-N-heptylacetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 . It is a powder that is stored at room temperature .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-heptylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for 2-cyano-N-heptylacetamide is 1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-cyano-N-heptylacetamide is a powder that is stored at room temperature . It has a molecular weight of 182.263 .

Scientific Research Applications

Potential Applications in Scientific Research

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives, chemically related to "2-cyano-N-heptylacetamide," are crucial intermediates in the synthesis of various heterocyclic systems. These compounds play a significant role in organic chemistry due to their utility in creating synthetically challenging and novel heterocyclic compounds. This application is vital for developing pharmaceuticals, agrochemicals, and dyes. Fadda et al. (2008) provide a comprehensive survey on the preparation methods and chemical reactivity of cyanoacetamide derivatives, underlining their importance in synthetic chemistry (Fadda, Bondock, & Rabie, 2008).

Cyanobacteria for Nano-Marine Drugs

Another potentially related area of research involves cyanobacteria, known for producing biologically active compounds, including some that might be structurally related to "2-cyano-N-heptylacetamide." Cyanobacteria-derived substances have shown efficacy in cancer therapies, particularly in inducing apoptotic death in cancer cells. The exploration of cyanobacteria for nano-marine drugs emphasizes the potential of natural products in medical applications, including cancer drug development. Bajpai et al. (2018) discuss the relevance of nanoformulations in enhancing the solubility and effectiveness of these bioactive substances (Bajpai, Shukla, Kang, Hwang, Song, Huh, & Han, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-heptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWGIMFYYVRCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405209
Record name 2-cyano-N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-heptylacetamide

CAS RN

52493-38-6
Record name 2-cyano-N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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